molecular formula C13H16BrNO3 B1531615 4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene CAS No. 2204562-61-6

4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene

Cat. No.: B1531615
CAS No.: 2204562-61-6
M. Wt: 314.17 g/mol
InChI Key: BFUZRVLGCOQJPQ-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene is a useful research compound. Its molecular formula is C13H16BrNO3 and its molecular weight is 314.17 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom, a nitro group, and a methoxy group attached to a cyclohexyl ring. Its molecular formula is C12H14BrN1O3C_{12}H_{14}BrN_{1}O_{3}, with a molecular weight of approximately 303.15 g/mol.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the nitro group is often associated with enhanced efficacy against various bacterial strains. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit bacterial growth by interfering with nucleic acid synthesis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated the compound's ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions could lead to altered pharmacokinetics of co-administered drugs.

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to generate ROS, which contributes to cellular damage and apoptosis.
  • Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic processes.
  • Cell Membrane Interaction : The lipophilic nature of the cyclohexyl group may facilitate interaction with cellular membranes, affecting permeability and ion transport.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzymatic InhibitionInteraction with cytochrome P450 enzymes

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC12H14BrN1O3C_{12}H_{14}BrN_{1}O_{3}
Molecular Weight303.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Case Studies

  • Antimicrobial Study : A study conducted on various nitro-substituted compounds demonstrated that this compound exhibited comparable activity to established antibiotics against Gram-positive bacteria.
  • Cancer Cell Line Research : In vitro experiments using breast cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Interaction Analysis : A pharmacological study assessed the impact of the compound on cytochrome P450 enzymes, revealing dose-dependent inhibition which could affect drug metabolism.

Properties

IUPAC Name

4-bromo-2-(cyclohexylmethoxy)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUZRVLGCOQJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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